2,6-dichloro-N-(1-methyl-3-phenylpropyl)benzamide
Overview
Description
2,6-dichloro-N-(1-methyl-3-phenylpropyl)benzamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by the pharmaceutical company Upjohn as a potential replacement for morphine. U-47700 has gained popularity in recent years as a recreational drug due to its potent opioid effects. However, the drug has also been the subject of scientific research for its potential medical applications.
Mechanism of Action
2,6-dichloro-N-(1-methyl-3-phenylpropyl)benzamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. It also has activity at the kappa-opioid receptor, which may contribute to its analgesic effects. This compound has a high affinity for these receptors, which may contribute to its potency.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. It produces analgesia, sedation, and euphoria. It can also cause respiratory depression, which can be life-threatening at high doses. This compound has been shown to have a lower risk of causing nausea and vomiting compared to other opioids.
Advantages and Limitations for Lab Experiments
2,6-dichloro-N-(1-methyl-3-phenylpropyl)benzamide has several advantages for use in lab experiments. It is highly potent, which allows for the use of smaller amounts of the drug. It also has a rapid onset of action, which allows for the study of its effects in a short amount of time. However, this compound has limitations as a research tool. Its potency and potential for respiratory depression make it difficult to use in animal models without careful dosing and monitoring.
Future Directions
There are several potential future directions for research on 2,6-dichloro-N-(1-methyl-3-phenylpropyl)benzamide. One area of interest is its potential as a treatment for opioid addiction. Further studies are needed to determine the safety and efficacy of this compound for this purpose. Another area of interest is the development of new opioid analgesics that have fewer side effects than traditional opioids. This compound may serve as a starting point for the development of such drugs. Finally, more research is needed to understand the long-term effects of this compound use, both in terms of its potential for addiction and its effects on health.
Scientific Research Applications
2,6-dichloro-N-(1-methyl-3-phenylpropyl)benzamide has been studied for its potential as a pain reliever. It has been shown to be effective in animal models of pain, including thermal and mechanical pain. This compound has also been studied for its potential as a treatment for opioid addiction. It has been shown to reduce withdrawal symptoms and cravings in animal models of opioid addiction.
properties
IUPAC Name |
2,6-dichloro-N-(4-phenylbutan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-12(10-11-13-6-3-2-4-7-13)20-17(21)16-14(18)8-5-9-15(16)19/h2-9,12H,10-11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKLIOGHNBUBOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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